![molecular formula C20H26O2Si B12566760 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- CAS No. 191800-37-0](/img/structure/B12566760.png)
3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-: is a chemical compound known for its unique structure and properties. It is a derivative of butenol and contains a silyl ether group, which is often used in organic synthesis to protect hydroxyl groups. The compound’s stereochemistry is specified by the (2R)-configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- typically involves the protection of the hydroxyl group in 3-buten-2-ol. This can be achieved by reacting 3-buten-2-ol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the double bond in the butenyl group can yield saturated alcohols.
Substitution: The silyl ether group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Free hydroxyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a protecting group for alcohols in organic synthesis. Its stability under various reaction conditions makes it valuable for multi-step synthesis processes.
Biology: In biological research, the compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: While direct medical applications are limited, derivatives of the compound may be explored for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- exerts its effects is primarily through its role as a protecting group. The silyl ether group shields the hydroxyl group from unwanted reactions, allowing for selective transformations at other sites of the molecule. This protection is reversible, enabling the recovery of the free hydroxyl group under specific conditions.
Comparison with Similar Compounds
- 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 3-Buten-2-ol, 1-amino-
Comparison: Compared to its similar compounds, 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- offers unique advantages in terms of stability and ease of removal of the protecting group. The diphenylsilyl group provides greater steric hindrance, enhancing the compound’s resistance to hydrolysis and other side reactions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
Properties
CAS No. |
191800-37-0 |
|---|---|
Molecular Formula |
C20H26O2Si |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2R)-1-[tert-butyl(diphenyl)silyl]oxybut-3-en-2-ol |
InChI |
InChI=1S/C20H26O2Si/c1-5-17(21)16-22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h5-15,17,21H,1,16H2,2-4H3/t17-/m1/s1 |
InChI Key |
ONHWPQAZLVSNNF-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H](C=C)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


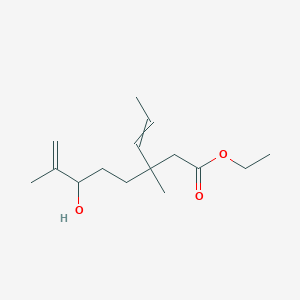
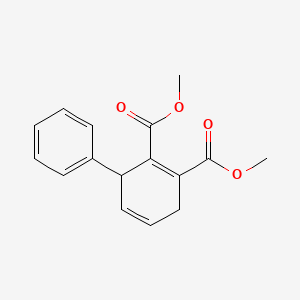
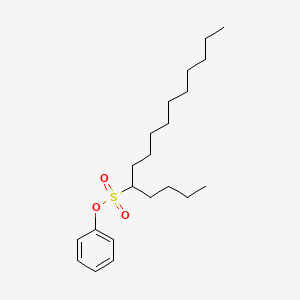

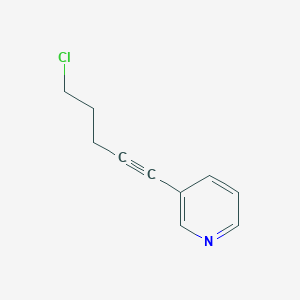
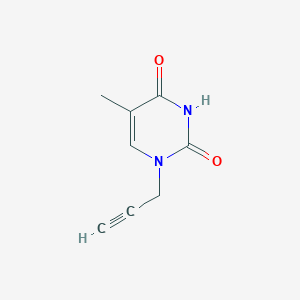
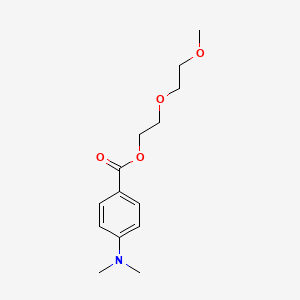
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)


![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
methyl}phosphonic acid](/img/structure/B12566762.png)
